Azetidine-2,4-dicarboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925846 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127310-57-0 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Azetidine Ring System: a Foundation of Chemical Interest
The azetidine (B1206935) ring, a four-membered heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. fiveable.mersc.org Its significance stems from a combination of inherent ring strain and conformational constraints, which impart unique reactivity and structural properties. rsc.orgrsc.org This strained four-membered ring makes azetidines valuable building blocks in organic synthesis, allowing for the construction of more complex molecular architectures. fiveable.mersc.orgsolubilityofthings.com The presence of the nitrogen atom also introduces the potential for chirality and the creation of various stereoisomers, a critical consideration in medicinal chemistry where the specific three-dimensional arrangement of a molecule can dictate its biological activity. fiveable.me
The reactivity of azetidines is largely driven by their considerable ring strain, making them susceptible to ring-opening reactions. rsc.orgrsc.org However, they are notably more stable than their three-membered counterparts, aziridines, which allows for easier handling and more controlled chemical transformations. rsc.org This balance of reactivity and stability has made the azetidine scaffold a frequent target for synthetic chemists. rsc.org Recent advancements have led to novel methods for synthesizing and functionalizing azetidines, including ring contractions, cycloadditions, and C-H activation techniques. rsc.org
A Non Proteinogenic Amino Acid Analog with Biological Implications
Azetidine-2,4-dicarboxylic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are genetically coded for in proteins. Its structural similarity to proline, a proteinogenic amino acid, is a key aspect of its biological relevance. wikipedia.orgtandfonline.comnih.gov This mimicry allows it to be mistakenly recognized by the cellular machinery responsible for protein synthesis. tandfonline.comnih.gov
Evolving Research: from Synthesis to Therapeutic Potential
Classical and Contemporary Approaches to this compound Scaffold Synthesis
The construction of the strained azetidine ring system presents a formidable synthetic challenge. Over the years, chemists have devised several strategies to overcome this hurdle, ranging from intramolecular cyclizations to ring modifications of other heterocyclic systems.
Intramolecular Cyclization Reactions for Azetidine Ring Formation
Intramolecular cyclization remains a predominant strategy for the synthesis of substituted azetidines. acs.org This approach typically involves the formation of a carbon-nitrogen bond within a linear precursor to construct the four-membered ring. A common method involves the reaction of a difunctionalized precursor, such as dimethyl 2,4-dibromopentanedioate, with a nitrogen source. rsc.org For instance, heating this dibromide with (S)-1-phenylethylamine in the presence of a base like potassium carbonate can yield a diastereoisomeric mixture of the corresponding azetidine-2,4-dicarboxylate. rsc.org
The efficiency of these cyclization reactions can be influenced by various factors, including the nature of the leaving groups, the base employed, and the solvent system. Strong bases are often required to facilitate the deprotonation of the nitrogen nucleophile, particularly when electron-withdrawing groups are present on the precursor. rsc.org The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids like lanthanum (III) trifluoromethanesulfonate, represents a more recent advancement in forming the azetidine ring. frontiersin.org This method offers a regioselective route to functionalized azetidines. frontiersin.org
| Starting Material | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| Dimethyl 2,4-dibromopentanedioate | (S)-1-Phenylethylamine, K2CO3, Toluene, Reflux | Dimethyl 1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate | Classical approach, yields diastereomeric mixture rsc.org |
| cis-3,4-Epoxy amines | La(OTf)3 (catalyst) | Functionalized azetidines | Modern, regioselective method frontiersin.org |
| Homoallyl amines | Iodine | 2-(Iodomethyl)azetidine derivatives | Iodocyclization approach rsc.org |
Ring Contraction and Expansion Strategies
Alternative to direct cyclization, the synthesis of azetidines can be achieved through the modification of existing ring systems. Ring contraction of larger heterocycles, such as pyrrolidinones, provides a viable route. For example, α-bromo-N-sulfonylpyrrolidinones can undergo a formal ring contraction to yield N-sulfonylazetidines. nsf.gov This process is thought to proceed through nucleophilic addition to the carbonyl group, followed by intramolecular cyclization. nsf.gov
Conversely, ring expansion of smaller rings like aziridines offers another pathway. The thermal isomerization of certain aziridine (B145994) derivatives can lead to the formation of azetidines. rsc.org More recently, biocatalytic one-carbon ring expansion of aziridines to azetidines has been reported using engineered enzymes. nih.gov This enzymatic approach can exhibit high stereocontrol over the rearrangement process. nih.gov
Chemo- and Regioselective Functionalization of Azetidine Rings
Once the azetidine scaffold is constructed, further functionalization is often necessary to achieve the desired substitution pattern of this compound. The regioselective functionalization of the azetidine ring is a key challenge. The outcome of such reactions can be heavily influenced by the nature of the substituents already present on the ring, particularly the N-substituent. nih.gov
For instance, the lithiation of 2-arylazetidines can be directed to either the ortho position of the aryl group or the benzylic position adjacent to the nitrogen, depending on the N-substituent. nih.gov N-alkylazetidines tend to undergo ortho-lithiation, while N-Boc protected azetidines favor α-benzylic lithiation. nih.gov Another powerful method for introducing functionality is the palladium-catalyzed C(sp³)–H arylation of azetidines, which allows for the stereospecific introduction of aryl groups. acs.org Visible light-enabled aza Paternò-Büchi reactions have also emerged as a method to access highly functionalized azetidines through a [2+2] cycloaddition. nih.gov
Enantioselective and Diastereoselective Synthesis of this compound Isomers
The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.
Utilization of Chiral Auxiliaries and Catalysts
Chiral auxiliaries have proven to be invaluable tools in the asymmetric synthesis of this compound and its derivatives. rsc.orgrsc.org A widely used approach involves the use of a chiral amine, such as (S)-1-phenylethylamine, which acts as both a nitrogen donor and a chiral auxiliary during the cyclization reaction. rsc.orgrsc.org This method allows for the separation of diastereomers, which can then be converted to the desired enantiomers of the target acid. rsc.org The absolute configuration of the resulting azetidine can be determined by techniques such as X-ray crystallography. rsc.orgrsc.org
In addition to chiral auxiliaries, chiral catalysts have been employed to achieve enantioselective transformations. For example, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The development of new chiral ligands derived from azetidine continues to be an active area of research. researchgate.net
| Chiral Strategy | Example | Outcome | Reference |
|---|---|---|---|
| Chiral Auxiliary | (S)-1-Phenylethylamine in cyclization with dimethyl 2,4-dibromopentanedioate | Formation of diastereomeric azetidine-2,4-dicarboxylates, separable to yield enantiopure products | rsc.orgrsc.org |
| Chiral Ligand | Chiral C2-symmetric 2,4-disubstituted azetidines in diethylzinc addition | Catalytic asymmetric synthesis of chiral alcohols | researchgate.net |
Asymmetric Hydrogenation and Cycloaddition Reactions
Asymmetric hydrogenation represents another powerful strategy for establishing stereocenters. While not directly applied to the synthesis of this compound in the provided sources, the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids to produce chiral α-substituted propionic acids demonstrates the potential of this methodology. nih.gov Such approaches could potentially be adapted for the synthesis of chiral azetidine precursors.
Asymmetric cycloaddition reactions also offer a direct route to chiral heterocyclic systems. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a well-established method for synthesizing β-lactams (azetidin-2-ones). rsc.org The diastereoselectivity of this reaction can be influenced by various factors, including the solvent, the order of reagent addition, and the electronic effects of the substituents. rsc.org While not a direct synthesis of this compound, the resulting β-lactam ring can be a versatile intermediate for further elaboration.
Resolution Techniques for Enantiopure this compound
The generation of enantiomerically pure forms of this compound is crucial for its application in stereospecific synthesis and biological studies. While reports on the classical resolution of racemic mixtures of this specific compound are scarce, diastereoselective synthesis using a chiral auxiliary has proven to be a highly effective strategy for obtaining the individual enantiomers. rsc.org
A notable method involves the reaction of dimethyl 2,4-dibromopentanedioate with the chiral amine (S)-1-phenylethylamine. rsc.org This reaction serves a dual purpose: the amine acts as the nitrogen donor for the azetidine ring formation and as a chiral auxiliary to direct the stereochemistry of the product. The process yields a diastereoisomeric mixture of azetidine derivatives, which can then be separated. Subsequent hydrogenolysis removes the chiral auxiliary, leading to the respective enantiopure trans-azetidine-2,4-dicarboxylic acids. rsc.org The absolute configuration of one enantiomer was definitively assigned through X-ray crystallography. rsc.org
While not applied directly to the 2,4-dicarboxylic acid, enzymatic resolution is a powerful technique employed for related azetidine compounds. For instance, Candida antarctica lipase (B570770) has been successfully used for the kinetic resolution of methyl N-alkyl-azetidine-2-carboxylates. oup.com This biocatalytic approach represents a valuable and green alternative for achieving high enantiopurity in azetidine-based molecules.
Table 1: Diastereoselective Synthesis Pathway to Enantiopure trans-Azetidine-2,4-dicarboxylic Acid rsc.org
| Step | Reactants | Key Reagents/Conditions | Product | Purpose |
|---|---|---|---|---|
| 1 | Dimethyl 2,4-dibromopentanedioate, (S)-1-Phenylethylamine | Toluene, aq. K₂CO₃, Heat | Diastereoisomeric mixture of dimethyl 1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate | Ring formation and introduction of chirality |
| 2 | Separated Diastereomer (e.g., (2S,4S,1'S)-isomer) | Chromatography | Pure Diastereomer (e.g., dimethyl (2S,4S)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate) | Isolation of a single stereoisomer |
| 3 | Pure Diastereomer | H₂, Pd(OH)₂/C | Dimethyl (2S,4S)-azetidine-2,4-dicarboxylate | Removal of the chiral auxiliary |
| 4 | Resulting diester | Alkaline Hydrolysis | (+)-(2S,4S)-Azetidine-2,4-dicarboxylic acid | Conversion to the final dicarboxylic acid |
Synthesis of Substituted and Functionalized this compound Derivatives
The this compound scaffold can be chemically modified to produce a variety of functionalized derivatives. These modifications can be targeted at the carboxyl groups, the ring nitrogen, or potentially the ring carbons, opening avenues for diverse applications.
Starting from the diastereomerically pure diester, dimethyl (S,S)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate, a range of transformations have been demonstrated. rsc.org A common initial step is the reduction of the ester groups. Using a powerful reducing agent like lithium aluminium hydride, the diester can be converted into the corresponding diol, (S,S)-1-((S)-1-phenylethyl)azetidine-2,4-dimethanol. rsc.org
From this diol, further functionalization is possible. For example, O-methylation can be achieved using sodium hydride and methyl iodide to yield the dimethoxy derivative. rsc.org Subsequent removal of the phenylethyl group via hydrogenolysis provides the secondary amine (S,S)-4-(methoxymethyl)azetidin-2-yl)methanol. rsc.org The nitrogen atom can then be functionalized, for instance, through N-formylation using ethyl formate. rsc.org These transformations highlight the versatility of the azetidine core in synthesizing structurally diverse molecules. The general reactivity of the azetidine ring allows for a wide scope of potential reactions, including nucleophilic substitutions with various nucleophiles (carbon, sulfur, oxygen, nitrogen) if an appropriate leaving group is present on the ring. nih.gov
Table 2: Examples of Functionalized this compound Derivatives rsc.org
| Starting Material | Reagents | Product | Type of Functionalization |
|---|---|---|---|
| Dimethyl (S,S)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate | LiAlH₄ | (S,S)-1-((S)-1-phenylethyl)azetidine-2,4-dimethanol | Reduction of esters to alcohols |
| (S,S)-1-((S)-1-phenylethyl)azetidine-2,4-dimethanol | NaH, MeI | (S,S)-1-((S)-1-phenylethyl)-2,4-bis(methoxymethyl)azetidine | O-methylation of alcohols |
| (S,S)-2,4-bis(methoxymethyl)azetidine | Ethyl formate | (S,S)-1-formyl-2,4-bis(methoxymethyl)azetidine | N-formylation of the secondary amine |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com Evaluating the synthesis of this compound through this lens reveals both strengths and areas for potential improvement.
The reported synthesis involves a one-pot reaction for the initial ring formation, which is advantageous as it can reduce the need for intermediate purification steps, saving solvents and energy. rsc.org However, the reaction is conducted in toluene, a petroleum-derived solvent with considerable environmental and health concerns. A key green improvement would be to investigate the use of more benign solvents, such as water, ethanol, or other bio-based solvents. mdpi.com
The use of a chiral auxiliary for stereocontrol is effective but represents a limitation in terms of atom economy. rsc.org The auxiliary is used in stoichiometric amounts and must be removed in a separate step, generating significant waste. Greener alternatives could include the development of a catalytic asymmetric synthesis, where a small amount of a chiral catalyst could generate large quantities of the desired enantiomer, or the use of biocatalytic methods like enzymatic resolution. oup.commdpi.com
Furthermore, the synthesis involves brominated starting materials and requires heating, which consumes energy. rsc.org Future research could focus on developing synthetic routes from more sustainable starting materials under milder, perhaps catalytically-driven, conditions. The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. mdpi.com Exploring such pathways would significantly enhance the environmental profile of this compound production.
Spectroscopic Probing of this compound Architecture (e.g., advanced NMR, vibrational spectroscopy)
Spectroscopic techniques are pivotal in elucidating the intricate architecture of this compound. While specific advanced NMR and vibrational spectroscopy data for this compound are not extensively documented in publicly available literature, the analysis of its parent compound, azetidine-2-carboxylic acid, and related dicarboxylic acids provides a strong basis for understanding its spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for confirming the connectivity and chemical environment of the atoms within the molecule. For this compound, the proton and carbon signals would be characteristic of the strained four-membered ring and the two carboxylic acid groups. uq.edu.auchemicalbook.comnih.govspectrabase.com The chemical shifts are influenced by the ring strain and the electron-withdrawing nature of the carboxylic acid groups.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |
| C2-H | ~4.0 - 4.5 | ~60 - 65 | Alpha-proton, deshielded by the adjacent nitrogen and carboxylic acid group. |
| C3-H₂ | ~2.5 - 3.5 | ~30 - 40 | Methylene protons on the azetidine ring. |
| C4-H | ~4.0 - 4.5 | ~55 - 60 | Methine proton, deshielded by the adjacent nitrogen and carboxylic acid group. |
| N-H | Broad signal, variable | - | Chemical shift is dependent on solvent and concentration. |
| COOH | Broad signal, >10 | ~170 - 180 | Carboxylic acid protons and carbons. |
Note: These are predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent, pH, and temperature.
Key expected vibrational modes include:
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
C=O stretching: A strong absorption band between 1700 and 1750 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. In the solid state, this may be shifted due to hydrogen bonding.
N-H stretching: A band in the region of 3200-3500 cm⁻¹ is expected for the N-H bond of the secondary amine in the ring.
C-N and C-C stretching: Vibrations associated with the azetidine ring would appear in the fingerprint region (below 1500 cm⁻¹). chemicalbook.com
X-ray Crystallographic Studies of this compound and its Metal Complexes
The crystal structure of L-azetidine-2-carboxylic acid reveals that the molecule exists as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. researchgate.net The four-membered ring is not planar but is puckered. researchgate.net It is highly probable that this compound also adopts a zwitterionic form in the solid state, with extensive hydrogen bonding between the carboxylate groups and the protonated ring nitrogen.
Interactive Data Table: Crystallographic Data of Related Azetidine Compounds
| Compound | Space Group | Key Structural Features | Reference |
| L-Azetidine-2-carboxylic acid | P2₁2₁2₁ | Zwitterionic form, puckered ring, extensive hydrogen bonding. | researchgate.net |
| Palladium(II) complexes of 2,4-cis-amino azetidines | Various | Square planar geometry, single diastereomer upon coordination. | frontiersin.orgnih.gov |
| Platinum(II) complexes of 2,4-cis-amino azetidines | Various | Square planar geometry, potential for diastereoisomers. | frontiersin.orgnih.gov |
Conformational Dynamics and Ring Pucker Analysis of the this compound System
Computational studies on azetidine derivatives have shown that the ring can adopt a puckered conformation, and the degree and nature of this puckering are influenced by the substituents. nih.govresearchgate.net For this compound, the two carboxylic acid groups at positions 2 and 4 will have a significant impact on the preferred ring conformation. The steric and electronic interactions between these groups and with the ring itself will dictate the most stable puckered state.
Conformational analysis of L-azetidine-2-carboxylic acid has shown that the azetidine ring is buckled, which affects the relative positions of the substituents. researchgate.net The change in ring size from proline to azetidine results in notable changes in the backbone and ring structures. nih.gov In peptides, the incorporation of azetidine derivatives can lead to increased flexibility compared to their proline-containing counterparts due to reduced steric clashes. nih.gov
Intermolecular Interactions and Self-Assembly Propensities of this compound Derivatives
The presence of multiple hydrogen bond donors (N-H and O-H) and acceptors (C=O) in this compound makes it highly prone to forming extensive intermolecular hydrogen bonding networks in the solid state and in solution. solubilityofthings.comnih.gov These interactions are crucial in determining the crystal packing and can lead to the formation of well-defined supramolecular architectures.
The self-assembly of derivatives of azetidine-2-carboxylic acid has been demonstrated. For instance, homooligomers of a cyclic α-hydrazino acid derived from (R)-N-aminoazetidine-2-carboxylic acid have been shown to adopt robust 8-helix structures, which are stabilized by contiguous intramolecular hydrogen bonds. acs.org This highlights the potential of the azetidine scaffold to direct the formation of ordered secondary structures.
Given that this compound possesses two carboxylic acid groups, it has the potential to form dimeric structures through hydrogen bonding between these groups, a common motif in carboxylic acids. Furthermore, the combination of the secondary amine and the carboxylic acids allows for the formation of complex three-dimensional networks. These self-assembly properties are of significant interest for the development of new materials and foldamers.
Computational and Theoretical Chemistry Studies of Azetidine 2,4 Dicarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of azetidine-2,4-dicarboxylic acid. These calculations provide a fundamental understanding of the molecule's behavior by modeling the distribution of its electrons.
Detailed research findings indicate that the geometric and electronic properties of azetidine-containing compounds are a key focus of such studies. DFT methods are used to optimize the molecular structure, calculating bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement. A critical aspect of this analysis involves the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.gov
For dicarboxylic acids, DFT studies have shown how factors like the length of the carbon skeleton and the presence of substituents influence electronic properties and dimerization energies. researchgate.net In the context of this compound, quantum calculations can predict sites susceptible to electrophilic or nucleophilic attack by mapping the molecular electrostatic potential (MEP). nih.gov Furthermore, such calculations are vital for understanding reaction mechanisms. For instance, quantum mechanical studies have been employed to elucidate the intramolecular cyclization of S-adenosylmethionine (SAM) that leads to the formation of the strained azetidine (B1206935) ring in azetidine-2-carboxylic acid, revealing the catalytic insights into the AZE synthase enzyme. nih.gov This approach can be extended to understand the reactivity of the dicarboxylic acid variant in various chemical and biological transformations.
Table 1: Representative Data from Quantum Chemical Calculations for a Dicarboxylic Acid Analogue This table presents conceptual data based on typical DFT calculation outputs for related molecules to illustrate the type of information generated.
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -0.267 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. nih.gov |
| ELUMO | -0.181 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. nih.gov |
| HOMO-LUMO Gap (ΔE) | 0.086 eV | Energy difference indicating chemical reactivity and stability. nih.gov |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge on N | -0.55 e | Partial atomic charge indicating the electron density on the nitrogen atom, a potential site for protonation. |
| Mulliken Charge on C=O Oxygen | -0.60 e | Partial atomic charge on carbonyl oxygens, indicating sites for hydrogen bonding. |
Molecular Dynamics Simulations of this compound in Solution and Biological Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound in different environments, from simple aqueous solutions to complex biological systems like proteins.
To perform an MD simulation, a force field—a set of parameters describing the potential energy of the particles—is required. Specific parameters for the azetidine ring have been developed and evaluated for use in widely used simulation packages like GROMACS. nih.gov Studies involving azetidine-2-carboxylic acid (Aze) in biphasic cyclohexane/water simulations revealed its preferential positioning at the interface, though it spends more time in the aqueous layer compared to its five-membered ring homolog, proline (Pro). nih.gov This increased affinity for the aqueous phase is attributed to a slightly higher hydrogen-bonding potential and stronger electrostatic interactions with water. nih.gov Similar MD simulations on dicarboxylic acids in aqueous aerosols have been used to probe their structure and interfacial properties, which are critical for understanding their environmental roles. rsc.orgumd.edu
In biological environments, MD simulations are crucial for understanding how the incorporation of an azetidine ring affects peptide and protein conformation. When azetidine-2-carboxylic acid is misincorporated into a polypeptide chain in place of proline, it can significantly alter the protein's structure and function. nih.govnih.gov MD simulations of homo-pentapeptides have shown that Aze has a greater tendency than Pro to undergo trans-to-cis isomerization of the peptide bond, which causes a severe 180° bend in the polypeptide backbone. nih.gov This conformational disruption can compromise protein structures that rely on proline-rich regions, such as those involved in recognition and binding by SH3-domains. nih.gov
Table 2: Summary of MD Simulation Findings for Azetidine-2-carboxylic acid (Aze) vs. Proline (Pro) Based on the findings from the parameterization study of Aze for molecular dynamics simulations. nih.gov
| Property | Azetidine-2-carboxylic acid (Aze) | Proline (Pro) | Implication |
|---|---|---|---|
| Solvent Interaction | Higher H-bonding potential; stronger electrostatic interaction with water. | Lower H-bonding potential; weaker electrostatic interaction. | Aze has a greater affinity for aqueous environments. |
| Peptide Bond Isomerization | Greater propensity for trans→cis isomerization. | Lower propensity for isomerization. | Aze can induce significant kinks and turns in a peptide chain. |
| Polypeptide Structure | Disrupts poly-proline type II structures. | Stabilizes poly-proline type II helices. | Misincorporation of Aze can compromise protein recognition and binding events. |
In Silico Design and Docking Studies of this compound Derivatives for Target Interactions
In silico design and molecular docking are powerful computational techniques used to predict how a ligand, such as this compound, binds to the active site of a target protein. These methods are essential in drug discovery for screening potential drug candidates and understanding structure-activity relationships (SAR).
Docking studies have been particularly insightful for understanding the stereochemical requirements of receptors that bind azetidine dicarboxylic acids. For example, a study on the stereoisomers of the related compound azetidine-2,3-dicarboxylic acid (ADC) at NMDA receptors combined synthesis, pharmacological testing, and in silico docking. nih.govnih.gov The results showed that the different stereoisomers had vastly different affinities and efficacies at various NMDA receptor subtypes. The docking study suggested an unusual binding mode for these constrained amino acids within the agonist-binding site, helping to rationalize the experimental data. nih.govnih.gov
Similarly, experimental testing of the trans-azetidine-2,4-dicarboxylic acid enantiomers at human metabotropic glutamate (B1630785) receptors (mGluRs) found that the (2S,4S) enantiomer is a weak agonist at the mGlu2 receptor, while the (2R,4R) enantiomer is inactive. nih.gov Molecular docking can be used to model the interactions of these two enantiomers within the mGlu2 receptor's binding pocket, providing a structural hypothesis for this observed stereoselectivity. The models would likely show that the (2S,4S) enantiomer can adopt a conformation that allows for optimal hydrogen bonding and electrostatic interactions with key residues in the binding site, whereas the (2R,4R) enantiomer cannot achieve this favorable orientation due to steric clashes or improper positioning of its carboxyl groups. Such studies guide the rational design of new derivatives with improved potency and selectivity. researchgate.net
Table 3: Example Docking Results for Azetidine-2,3-dicarboxylic Acid (ADC) Isomers at NMDA Receptor Subtypes Based on data from studies on ADC isomers, a close analogue of the title compound. nih.govnih.gov
| Compound Isomer | Target Receptor Subtype | Binding Affinity (Ki) | Agonist Potency (EC50) | Docking Study Insight |
|---|---|---|---|---|
| L-trans-ADC | Native NMDA | 10 µM | - | Highest affinity isomer. |
| NR1/NR2D | - | 50 µM | Highest potency at this subtype. | |
| D-cis-ADC | Native NMDA | 21 µM | - | Moderate affinity isomer. |
| NR1/NR2D | - | 230 µM | Partial agonist activity. | |
| L-cis-ADC | Native NMDA | >100 µM | - | Low affinity ligand. |
| D-trans-ADC | Native NMDA | 90 µM | - | Low affinity ligand. |
Conformational Energy Landscapes and Stereoselectivity Predictions
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. The molecule exists as an ensemble of different conformations, and the relative energies of these states define its conformational energy landscape. Computational methods are used to map this landscape, identifying low-energy (stable) conformations and the energy barriers between them.
Energy computations have been used to analyze the conformational constraints of the azetidine ring, especially in comparison to the more common proline ring. nih.gov The four-membered azetidine ring is more strained and has a different pucker than the five-membered pyrrolidine (B122466) ring of proline. The azetidine ring is typically buckled by about 11°, which affects the orientation of its substituents. researchgate.net Studies on N-acetyl-Aze-N'-methylamide (a model for the residue in a peptide) show that peptides containing azetidine are generally more flexible than those with proline. nih.gov This is because the smaller ring reduces some repulsive non-covalent interactions with adjacent residues. nih.gov
This difference in conformational preference has significant biological implications. For example, the extended conformation required for forming a stable collagen triple helix is energetically less favorable for azetidine-2-carboxylic acid than for proline, which helps explain why its incorporation destabilizes collagen. nih.gov The distinct activity of stereoisomers, such as the trans-(2S,4S) and trans-(2R,4R) forms of this compound, is a direct result of their unique conformational landscapes and how these shapes fit into a chiral biological receptor. nih.gov Predicting the preferred conformations and the energy landscape allows scientists to understand why one stereoisomer is active while another is not, providing a basis for stereoselective synthesis and drug design. nih.gov
Table 4: Comparison of Conformational Preferences: Azetidine vs. Proline Residues Based on findings from conformational energy computations. nih.gov
| Conformational Feature | Azetidine-containing Peptides | Proline-containing Peptides | Structural Consequence |
|---|---|---|---|
| Ring Flexibility | More flexible due to decreased non-covalent repulsion. | More rigid and constrained. | Entropically favors disordered states over ordered structures. |
| Collagen-like Conformation | Energetically less favorable. | Energetically favorable. | Destabilizes the collagen triple helix upon incorporation. |
| Peptide Bond Geometry | Higher propensity for cis-peptide bond formation. | Prefers trans-peptide bond but cis is also accessible. | Can induce sharp turns and alter protein secondary structure. |
Biochemical Mechanisms and Biological Impact of Azetidine 2,4 Dicarboxylic Acid in Model Systems Excluding Human Clinical Data
Natural Occurrence and Biosynthetic Pathways of Azetidine-2,4-dicarboxylic Acid in Prokaryotes and Eukaryotes
Unlike its close relative, azetidine-2-carboxylic acid, which is a naturally occurring non-proteinogenic amino acid found in various plants, trans-azetidine-2,4-dicarboxylic acid is not found in nature. rsc.org It is a synthetic compound, and therefore, there are no natural biosynthetic pathways for its production in prokaryotes or eukaryotes. rsc.org The synthesis of optically active trans-azetidine-2,4-dicarboxylic acid has been achieved through chemical processes. rsc.org
Identification of this compound Synthases and Related Enzymes
As a synthetic compound, there are no known naturally occurring synthases or enzymes specifically for the production of this compound. rsc.org Its creation is dependent on laboratory-based chemical synthesis. rsc.org
Exploration of Biosynthetic Intermediates and Pathways (e.g., methionine salvage pathway)
There are no natural biosynthetic pathways or intermediates for this compound. The methionine salvage pathway is associated with the biosynthesis of azetidine-2-carboxylic acid, not the dicarboxylic acid derivative.
Genetic and Enzymatic Regulation of this compound Metabolism
Given that this compound is not a naturally occurring compound, there is no information available on the genetic and enzymatic regulation of its metabolism in organisms.
Enzymatic Transformations Involving this compound as a Substrate or Product
Research into the enzymatic transformations involving trans-azetidine-2,4-dicarboxylic acid as a substrate or product is limited. However, its biological effects are primarily characterized by its interaction with specific receptors rather than its role in metabolic pathways. In studies using cell lines expressing metabotropic glutamate (B1630785) receptor subtypes, trans-azetidine-2,4-dicarboxylic acid was shown to stimulate phosphoinositide hydrolysis, indicating it acts as an agonist at these receptors. nih.gov This suggests that it can serve as a substrate for receptor binding and activation, but not necessarily as a substrate for enzymatic conversion in a metabolic sense.
Molecular Mechanisms of this compound Interaction with Biological Macromolecules
The primary molecular mechanism of action for trans-azetidine-2,4-dicarboxylic acid that has been identified is its agonistic activity at metabotropic glutamate receptors (mGluRs). nih.gov Specifically, it has been shown to be an agonist for mGluR1 and mGluR5 subtypes, stimulating phosphoinositide hydrolysis in cell lines expressing these receptors. nih.gov This interaction with mGluRs suggests a potential role in modulating synaptic plasticity, as evidenced by its effects on long-term potentiation (LTP) in the hippocampus. nih.gov The compound was found to prolong LTP induced by weak tetanization, although it did not influence strong tetanus-induced LTP. nih.gov This suggests that its pharmacological activation of metabotropic receptors can influence synaptic events. nih.gov
Misincorporation into Proteins as a Proline Analog
There is no evidence to suggest that this compound is misincorporated into proteins as a proline analog. This mechanism of toxicity is well-documented for azetidine-2-carboxylic acid, which, due to its structural similarity to proline, can be mistakenly incorporated into polypeptide chains, leading to altered protein structure and function. rsc.orgmdpi.com The presence of a second carboxylic acid group on the azetidine (B1206935) ring of this compound likely alters its chemical properties sufficiently to prevent its recognition and use by the cellular machinery responsible for protein synthesis.
Receptor Binding Studies and Ligand Efficacy Assessment of this compound Derivatives (in vitro/cell-based models)
Derivatives of this compound have been synthesized and evaluated for their ability to bind to and modulate the activity of various receptors, particularly in the central nervous system. The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been characterized for their interaction with N-methyl-D-aspartate (NMDA) receptors. nih.govumt.edu
Radioligand binding assays revealed that L-trans-ADC has the highest affinity for native NMDA receptors, followed by the D-cis-ADC stereoisomer. nih.gov The other two stereoisomers, L-cis-ADC and D-trans-ADC, displayed significantly lower affinities. nih.gov
Further electrophysiological studies on NMDA receptor subtypes expressed in Xenopus oocytes demonstrated that L-trans-ADC acts as a potent agonist, particularly at the NR1/NR2D subtype. nih.gov Its potency at this subtype was significantly higher than at the NR1/NR2A, NR1/NR2B, and NR1/NR2C subtypes. nih.gov D-cis-ADC was identified as a partial agonist at the NR1/NR2C and NR1/NR2D subtypes. nih.gov In silico docking studies have suggested an unusual binding mode for these azetidinic amino acids within the agonist binding site of the NMDA receptor. nih.gov
Another class of azetidine derivatives has been developed as antagonists for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net Optimization of initial hits led to the discovery of compounds with nanomolar potency and favorable pharmacokinetic properties. researchgate.net The lead compound, GLPG0974, effectively inhibited acetate-induced neutrophil migration in vitro. researchgate.net
Cellular Responses and Physiological Effects of this compound in Model Organisms
The introduction of this compound and its analogs into biological systems elicits a range of cellular responses and physiological effects, which have been studied in various model organisms.
In the bacterium Escherichia coli, L-azetidine-2-carboxylic acid has been shown to inhibit the growth of wild-type strains. nih.gov For a proline-requiring auxotroph, the analog could not effectively substitute for proline to support growth. nih.gov However, in media with low proline concentrations, the addition of the homolog stimulated the growth of the mutant, suggesting a "sparing effect" where the analog reduces the catabolism of proline. nih.gov The analog was found to be incorporated into bacterial proteins both in its original form and after partial degradation. nih.gov
In the yeast Saccharomyces cerevisiae, L-azetidine-2-carboxylic acid (AZC) causes proteotoxic stress due to its misincorporation into proteins. nih.gov Genetic screens have identified numerous genes that, when mutated, either enhance or suppress AZC toxicity. nih.gov Many genes whose deletion leads to increased sensitivity to AZC are involved in protein quality control pathways, particularly those utilizing the proteasome. nih.gov Genes related to actin cytoskeleton organization and endocytosis also showed negative genetic interactions with AZC. nih.gov Conversely, mutations that suppressed AZC toxicity were often found in the amino acid sensing TOR pathway or in genes controlling amino acid permeases responsible for AZC uptake. nih.gov
Azetidine-2-carboxylic acid is a naturally occurring non-protein amino acid found in some plants, where it can act as an allelochemical, inhibiting the growth of competing plants and deterring herbivores. wikipedia.orgresearchgate.net Its toxicity stems from its structural similarity to proline, leading to its incorporation into proteins and subsequent disruption of their structure and function. acs.org The replacement of L-proline with L-Aze can alter the tertiary structure of proteins, as L-Aze introduces a smaller rotation in the protein helix compared to L-proline. acs.org
In Arabidopsis thaliana, the growth of seedling roots is particularly sensitive to inhibition by A2C. nih.gov This sensitivity is linked to the high expression of the cytosolic prolyl-tRNA synthetase (AtProRS-Cyt) in roots, which has a low specificity and readily misactivates A2C. nih.gov This mechanism of toxicity highlights how A2C can effectively disrupt plant development. The allelopathic effects of other compounds, such as caffeic acid and its derivatives, have also been studied, demonstrating that these substances can inhibit seed germination and plant growth by affecting photosynthesis and inducing oxidative stress. mdpi.com
The misincorporation of azetidine-2-carboxylic acid in place of proline leads to significant perturbations in protein folding and triggers cellular stress responses. In H35 cells, treatment with azetidine leads to a reduction in protein synthesis and a preferential synthesis of heat shock proteins (hsps). nih.gov This indicates an activation of the heat shock response, a key cellular mechanism for dealing with misfolded proteins. nih.gov
In BV2 microglial cells, L-azetidine-2-carboxylic acid (AZE) induces endoplasmic reticulum (ER) stress. mdpi.com This is evidenced by the increased expression of ER stress markers such as binding immunoglobulin protein (BiP) and phosphorylated eukaryotic translation initiation factor 2α (eIF2α). nih.govmdpi.com AZE treatment activates the PERK and ATF6 arms of the unfolded protein response (UPR). nih.govmdpi.com Furthermore, AZE was found to induce autophagy, as indicated by the elevated levels of the lipidated form of LC3. nih.govmdpi.com This activation of the PERK branch of the UPR is required for the AZE-induced lipidation of LC3. mdpi.com The co-administration of L-proline was shown to prevent the detrimental effects of AZE, including the induction of ER stress and apoptosis. mdpi.com
In adult mice, high doses of Aze induced a clinical phenotype and pathological changes in oligodendrocytes, including signs of ER stress and the unfolded protein response. oup.com
Structure-Activity Relationships (SAR) of this compound Analogs in Biochemical Processes
The biological activity of this compound analogs is highly dependent on their chemical structure, including stereochemistry and the nature of substituents.
For azetidine-2,3-dicarboxylic acid stereoisomers interacting with NMDA receptors, the trans or cis configuration and the chirality at the carbon atoms are critical determinants of affinity and efficacy. nih.gov L-trans-ADC displayed the highest affinity and agonist potency, particularly at the NR1/NR2D subtype, while D-cis-ADC acted as a partial agonist. nih.gov The L-cis and D-trans isomers were significantly less active. nih.gov
In the development of FFA2 antagonists, multi-parametric optimization of azetidine derivatives was crucial. researchgate.net Modifications to the substituents on the azetidine ring and the acyl group led to compounds with nanomolar potency and improved pharmacokinetic profiles. researchgate.net
The antibacterial activity of 3-[(Z)-2-alkoxyimino-2-(2-aminothiazol-4-yl)-acetamido]-2-azetidinone-1-sulfonic acid derivatives is also strongly influenced by the substituent at the 4-position of the azetidinone ring. nih.gov Variations in this substituent resulted in a range of antibacterial potencies, with some compounds showing excellent activity against Gram-negative bacteria. nih.gov
The toxicity of azetidine-2-carboxylic acid itself is a direct consequence of its structural similarity to proline, allowing it to be a substrate for prolyl-tRNA synthetase. nih.govacs.org This highlights the fundamental role of the core azetidine-2-carboxylic acid scaffold in its primary biochemical mechanism of action.
Applications of Azetidine 2,4 Dicarboxylic Acid in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Human Trials
Azetidine-2,4-dicarboxylic Acid as a Scaffold for Peptide Mimetics and Constrained Peptides
The incorporation of this compound into peptide sequences offers a powerful strategy for developing peptide mimetics and conformationally constrained peptides. The rigid azetidine (B1206935) ring imposes specific torsional constraints on the peptide backbone, influencing its secondary structure and, consequently, its biological activity.
Homooligomers of (R)-N-aminoazetidine-2-carboxylic acid (AAzC), a cyclic α-hydrazino acid, have been shown to adopt robust 8-helix architectures. acs.org This is achieved by combining the propensity of α-hydrazino acids to form stabilized C8 conformations (hydrazino turns) with the conformational restrictions imposed by the four-membered azetidine ring. acs.org These structures feature contiguous homochiral hydrazino turns. acs.org
The ability to rigidly control peptide conformation is crucial for designing molecules with enhanced receptor affinity, selectivity, and proteolytic stability. The azetidine scaffold provides a means to explore novel peptide topologies that can mimic or antagonize the function of natural peptides, making it a valuable tool in drug discovery and chemical biology research.
Development of this compound-based Enzyme Inhibitors for Research Probes
The unique structural features of this compound make it an attractive scaffold for the development of potent and selective enzyme inhibitors for use as research probes. ontosight.ai The constrained ring system can orient functional groups in a precise manner to interact with the active site of a target enzyme.
Azetidine derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai For example, certain azetidine-based compounds have demonstrated cytotoxic activity against cancer cell lines and bactericidal activity against Mycobacterium tuberculosis. ontosight.ai
The development of azetidine iminosugars and N-carboxylic azetidine iminosugars has led to the discovery of amyloglucosidase inhibitors. researchgate.net One such N-carboxylic azetidine iminosugar was found to be a more potent competitive inhibitor of amyloglucosidase than the known inhibitors miglitol (B1676588) and 1-deoxynojirimycin. researchgate.net These findings were supported by in silico molecular docking studies, which help to elucidate the binding interactions between the inhibitor and the enzyme's active site. researchgate.net
Furthermore, recent research has shed light on the biosynthesis of azetidine-2-carboxylic acid (AZE) by AZE synthases in bacteria. nih.govnih.gov These enzymes catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the strained azetidine ring. nih.govnih.gov Understanding the mechanism of these synthases provides a foundation for engineering novel biocatalysts and generating new azetidine-containing metabolites. nih.govnih.gov
This compound as a Chiral Building Block in Asymmetric Synthesis and Catalysis
This compound serves as a valuable chiral building block in asymmetric synthesis, a field focused on the stereoselective creation of chiral molecules. nih.govresearchgate.net The inherent chirality of this compound can be transferred to new molecules, enabling the synthesis of enantiomerically pure products.
Facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid have been developed, starting from inexpensive chemicals. nih.gov These methods often involve the construction of the azetidine ring through an intramolecular alkylation and the use of a chiral auxiliary, such as optically active alpha-methylbenzylamine, to control the stereochemistry. nih.gov
Chiral, azetidine-derived ligands and organocatalysts have been successfully employed in various asymmetric catalytic reactions since the early 1990s. These include Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.net Chiral C2-symmetric 2,4-disubstituted azetidine derivatives with a β-amino alcohol moiety have shown catalytic activity in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net
The development of chiral phosphoric acid catalysts has enabled the catalytic intermolecular desymmetrization of N-acyl-azetidines. rsc.org Computational studies have been instrumental in understanding the mechanism and the origins of the high enantioselectivity observed in these reactions. rsc.org These studies suggest that the reaction proceeds through a bifunctional activation of the azetidine nitrogen and the nucleophile. rsc.org
Design of this compound-containing Probes for Biochemical Pathway Elucidation
The unique properties of this compound make it a useful component in the design of chemical probes for studying and elucidating biochemical pathways. These probes can be designed to interact with specific enzymes or receptors, allowing researchers to investigate their roles in cellular processes.
The synthesis of both enantiomers of azetidine-2-carboxylic acid from simple starting materials allows for the creation of stereospecific probes. nih.gov This is critical for understanding the often-stereoselective nature of biological interactions.
Recent discoveries have identified AZE synthases in bacterial natural product pathways, which produce azetidine-2-carboxylic acid from S-adenosylmethionine (SAM). nih.gov This finding suggests a broader prevalence of AZE-containing metabolites in nature than previously thought. nih.gov By introducing an AZE synthase into a different biosynthetic pathway, researchers have successfully engineered analogues of azabicyclenes, demonstrating the potential to use these enzymes to create novel molecular probes. nih.gov
Furthermore, the development of fluorophores containing a 2,1,3-benzothiadiazole (B189464) (BTD) core, which can be functionalized with various groups, has opened up possibilities for creating sensitive molecular probes. acs.org While not directly incorporating this compound, the principles of designing probes with high sensitivity to their microenvironment are relevant to the potential application of azetidine-containing fluorophores for biochemical pathway elucidation. acs.org
Influence of this compound on Protein Conformation for Research Purposes
The incorporation of this compound and its analogs into proteins serves as a powerful tool for investigating protein structure and function. As a proline analog, L-azetidine-2-carboxylic acid (AZE) can be misincorporated into proline-rich proteins, leading to alterations in their conformation and stability. nih.govmdpi.com
Studies have shown that substituting proline with AZE can make peptides more flexible. nih.gov This is attributed to a reduction in repulsive noncovalent interactions between the atoms of the azetidine ring and neighboring residues. nih.gov This increased flexibility can have a destabilizing effect on ordered protein structures, such as the collagen triple helix. nih.govnih.gov
This ability to modulate protein conformation has been utilized in research to understand the consequences of protein misfolding. mdpi.com For example, studies on BV2 microglial cells have shown that AZE treatment can induce pro-inflammatory and pro-apoptotic responses, likely due to the misincorporation of AZE into proline-rich proteins, causing protein misfolding and cellular stress. mdpi.comnih.gov These findings highlight the utility of AZE as a research tool to probe the cellular consequences of altered protein structure.
Analytical Methodologies for Azetidine 2,4 Dicarboxylic Acid Detection and Quantification in Biological Matrices Non Clinical Focus
Chromatographic Techniques for Azetidine-2,4-dicarboxylic Acid Separation and Purity Assessment (e.g., GC-MS, LC-MS)
Chromatographic methods are fundamental for separating this compound from complex biological samples and for assessing its purity. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) depends on the sample matrix, required sensitivity, and whether structural isomers need to be resolved.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are polar, non-volatile, and thermally labile due to their zwitterionic nature at physiological pH. nih.gov Therefore, chemical derivatization is an essential prerequisite for GC analysis to increase volatility and thermal stability. nih.govsigmaaldrich.comthermofisher.com This process involves converting the polar carboxyl (-COOH) and amine (-NH) functional groups into less polar, more volatile derivatives. sigmaaldrich.com
Common derivatization strategies for amino acids that are applicable to this compound include:
Silylation: This is a widely used technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com MTBSTFA derivatives are noted for being more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com
Esterification followed by Acylation: This two-step process first converts the carboxylic acid groups to esters (e.g., methyl or propyl esters) and then acylates the amine group. nih.govnih.gov For instance, esterification can be performed using 2 M HCl in methanol, followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov
The selection of the derivatization reagent can be optimized to achieve maximum response for the derivative of interest. sigmaaldrich.com Following derivatization, the now-volatile analyte is separated on a GC column, typically a non-polar column like a 5% phenyl methylpolysiloxane, before detection by MS. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become a cornerstone for amino acid analysis in biological fluids, offering high sensitivity and the ability to analyze compounds without derivatization. nih.govmtoz-biolabs.combioprocessonline.com This avoids potentially complex and time-consuming sample preparation steps. nih.gov
Key LC-MS approaches for analyzing polar compounds like this compound include:
Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov
Reversed-Phase Chromatography (RPC): While challenging for underivatized amino acids, RPC is effective after a derivatization step that increases the hydrophobicity of the analyte. nih.gov For instance, derivatization with urea (B33335) to form carbamoyl (B1232498) amino acids allows for good separation on reversed-phase columns like C18. nih.gov
Ion-Pair Chromatography: This technique adds a reagent to the mobile phase that forms an ion pair with the charged analyte, making it more hydrophobic and thus retainable on a reversed-phase column.
During the synthesis of azetidine (B1206935) derivatives, purification of intermediates is often accomplished using standard flash column chromatography with a silica (B1680970) gel stationary phase and a solvent system such as hexane/ethyl acetate. clockss.org
Table 1: Comparison of Chromatographic Methods for Amino Acid Analysis
| Feature | GC-MS | LC-MS |
|---|---|---|
| Derivatization | Mandatory for amino acids to increase volatility. nih.govsigmaaldrich.com | Often not required, especially with HILIC. bioprocessonline.com Can be used to improve retention or sensitivity. nih.gov |
| Common Derivatizing Agents | Silylating agents (MSTFA, MTBSTFA), Acylating agents (PFPA). nih.govsigmaaldrich.comthermofisher.com | Urea, o-phthalaldehyde (B127526) (OPA), fluorenylmethyloxycarbonyl chloride (FMOC). nih.gov |
| Typical Columns | Non-polar capillary columns (e.g., 5% phenyl polysiloxane). thermofisher.com | HILIC, Reversed-Phase (C18, C8), Ion-Exchange. mtoz-biolabs.comnih.gov |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen). | Aqueous buffers and organic solvents (e.g., acetonitrile, methanol) with modifiers like formic acid. nih.govnih.gov |
| Advantages | High chromatographic resolution, established libraries for spectral matching. | High sensitivity, suitable for polar and thermally labile molecules, direct analysis of aqueous samples. mtoz-biolabs.com |
| Disadvantages | Derivatization can be complex and introduce artifacts. Not suitable for thermally labile compounds. | Matrix effects can suppress ionization, lower chromatographic resolution than GC for some compounds. |
Mass Spectrometry-based Identification and Quantification of this compound and its Metabolites
Mass spectrometry is indispensable for the definitive identification and precise quantification of this compound. It provides information on the molecular weight and elemental composition, and its fragmentation patterns offer structural clues. mtoz-biolabs.com
Ionization and Detection
For LC-MS applications, electrospray ionization (ESI) is the most common technique for analyzing polar molecules like amino acids. nih.gov ESI allows for the gentle transfer of ions from solution into the gas phase, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Tandem Mass Spectrometry (MS/MS) for Quantification
Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantifying low-abundance analytes in complex biological matrices. sciex.com The process involves selecting the precursor ion (e.g., the [M+H]⁺ of this compound) in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for a specific, characteristic product ion in the second mass analyzer. sciex.com This technique provides exceptional specificity and sensitivity by filtering out background noise. sciex.com
Fragmentation Patterns
The structure of this compound (molecular weight: 145.11 g/mol ) dictates its fragmentation in the mass spectrometer. nih.gov Key fragmentation pathways for dicarboxylic acids and cyclic amines include:
Loss of a Carboxyl Group: A prominent fragmentation for carboxylic acids is the neutral loss of the -COOH group, resulting in a mass change of 45 Da. libretexts.org
Decarboxylation: The loss of carbon dioxide (CO₂) from a carboxylic acid group results in a mass change of 44 Da.
Loss of Water: A neutral loss of H₂O (18 Da) is also common.
Ring Opening: The four-membered azetidine ring can undergo cleavage. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. libretexts.org
For derivatized analytes, the fragmentation pattern will be dominated by the specific derivative used. For example, trimethylsilyl (TMS) derivatives often show a characteristic loss of a methyl group ([M-15]⁺). nih.gov The interpretation of these fragmentation patterns is crucial for structural confirmation and for developing robust MS/MS methods. nih.gov
To ensure analytical accuracy, especially in complex samples, stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled this compound) are often used. nih.gov These standards co-elute with the analyte but are distinguished by their higher mass, allowing for precise correction of matrix effects and variations in sample processing. nih.govnih.gov
Table 2: Predicted MS/MS Fragmentation of Underivatized this compound ([M+H]⁺ = m/z 146.0)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |
|---|---|---|---|
| 146.0 | H₂O | 128.0 | Loss of a water molecule. |
| 146.0 | HCOOH | 100.0 | Loss of a formic acid molecule (decarboxylation and loss of H₂). |
| 146.0 | CO₂ | 102.0 | Loss of carbon dioxide. |
| 146.0 | COOH + H | 100.0 | Loss of a carboxyl radical and a hydrogen atom. |
| 146.0 | C₂H₂O₂ | 88.0 | Loss of a C₂H₂O₂ fragment from the ring and one carboxyl group. |
Note: These are predicted fragmentation pathways based on general chemical principles. Actual fragmentation would need to be confirmed experimentally.
Chiral Analysis of this compound Enantiomers
This compound possesses two chiral centers (at C2 and C4), meaning it can exist as different stereoisomers (enantiomers and diastereomers). The synthesis of optically active enantiomers has been reported, highlighting the importance of analytical methods capable of resolving these stereoisomers, as they can have distinct biological properties. rsc.org The separation of enantiomers, a process known as chiral resolution, is a significant analytical challenge because enantiomers have identical physical properties in a non-chiral environment. libretexts.org
Two primary strategies are employed for the chiral separation of amino acids:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most elegant approach, where enantiomers are separated on a high-performance liquid chromatography (HPLC) column that has a chiral selector immobilized on its surface. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Various types of CSPs are commercially available, based on selectors like proteins, cyclodextrins, or polysaccharide derivatives.
Indirect Separation via Diastereomer Formation: This method involves reacting the racemic mixture of enantiomers with an enantiomerically pure chiral derivatizing agent. libretexts.org This reaction creates a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, achiral chromatography techniques (e.g., reversed-phase HPLC). libretexts.org After separation, the diastereomers can be hydrolyzed to yield the individual, pure enantiomers. The synthesis of this compound has utilized a chiral auxiliary, (S)-1-phenylethylamine, which serves this purpose by forming separable diastereomeric intermediates. rsc.org More modern chiral derivatizing agents, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), have been developed for the sensitive analysis of amino acid enantiomers by LC-MS. nih.gov
The choice of method depends on the availability of a suitable CSP, the nature of the analyte, and the requirements of the analysis, such as the need for high throughput or the recovery of the separated enantiomers.
Table 3: Comparison of Chiral Separation Strategies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Direct (Chiral HPLC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Simple sample preparation; analyte is recovered unchanged; can be automated. | CSPs can be expensive; finding a suitable CSP may require screening; columns can be less robust than achiral columns. |
| Indirect (Diastereomer Formation) | Covalent reaction with a single enantiomer of a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. libretexts.org | Uses standard, robust achiral columns; high separation efficiency is often achievable. libretexts.org | Requires an enantiomerically pure derivatizing agent; reaction must go to completion without racemization; analyte recovery requires an additional chemical step. |
Future Research Directions and Emerging Trends for Azetidine 2,4 Dicarboxylic Acid
The unique structural and chemical properties of azetidine-2,4-dicarboxylic acid, a conformationally constrained amino acid analogue, position it as a compound of significant interest for future scientific exploration. Its rigid four-membered ring offers a distinct scaffold for developing novel therapeutics, advanced materials, and specialized chemical tools. Emerging research trends are focused on overcoming synthetic challenges, uncovering its full biological potential, and leveraging computational methods to accelerate discovery.
Q & A
Q. What are the recommended methods for synthesizing and characterizing azetidine-2,4-dicarboxylic acid (ADA) in laboratory settings?
ADA synthesis typically involves multi-step organic reactions, including cyclization and carboxylation processes. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity analysis, and mass spectrometry for molecular weight verification. Specialized techniques like X-ray crystallography may resolve stereochemistry (e.g., cis vs. trans isomers) .
Q. How should this compound be handled to ensure safety and stability in experimental workflows?
ADA is a respiratory and dermal irritant. Use fume hoods, nitrile gloves, and protective eyewear during handling. Store in sealed containers under inert gas (e.g., argon) at 4°C to prevent moisture absorption and degradation. Avoid contact with strong oxidizers, as ADA may decompose exothermically .
Q. What experimental models are suitable for preliminary screening of ADA's bioactivity?
Primary cerebellar granule cell cultures are widely used to assess ADA's neuromodulatory effects via calcium influx assays (e.g., ⁴⁵Ca²⁺ uptake). Radioligand binding studies (e.g., [³H]MK-801 for NMDA receptors) provide insights into receptor affinity and selectivity .
Advanced Research Questions
Q. How does the stereochemistry of ADA (cis vs. trans isomers) influence its activity at glutamate receptor subtypes?
The cis isomer (cis-ADA) acts as a potent NMDA receptor agonist at high concentrations (>50 μM), while lower concentrations (<50 μM) enhance glutamate-induced calcium influx via positive modulation. In contrast, the trans isomer (t-ADA) selectively activates metabotropic glutamate receptors (mGluRs), particularly subtypes distinct from mGluR1, as shown in transfected HEK293 cells .
Q. How can contradictory data on ADA’s dual NMDA receptor agonism/modulation be resolved experimentally?
Dose-response studies with precise concentration gradients (e.g., 1–100 μM) are critical. Use selective NMDA receptor antagonists (e.g., AP-5) to isolate ADA-specific effects. Parallel assays measuring intracellular calcium dynamics and [³H]GABA release in neuronal cultures can differentiate direct receptor activation from downstream signaling crosstalk .
Q. What strategies optimize ADA’s stability in aqueous solutions for in vivo pharmacokinetic studies?
ADA’s low solubility in water necessitates pH-adjusted buffers (e.g., phosphate-buffered saline at pH 7.4) or co-solvents like dimethyl sulfoxide (DMSO ≤ 0.1%). Stabilizers (e.g., cyclodextrins) improve bioavailability, while LC-MS/MS monitors plasma and tissue concentrations post-administration .
Q. How does ADA compare to structurally related dicarboxylic acids (e.g., pyridine-2,4-dicarboxylic acid) in enzyme inhibition assays?
ADA exhibits weaker inhibition of amidohydrolases (e.g., LigI) compared to pyridine-2,4-dicarboxylic acid (Ki = 75 μM vs. 40 μM for LigI). Molecular docking simulations reveal ADA’s azetidine ring imposes steric hindrance, reducing binding affinity in enzyme active sites .
Data Analysis & Mechanistic Insights
Q. What statistical approaches address variability in ADA’s dose-dependent effects on neurotransmitter release?
Non-linear regression models (e.g., four-parameter logistic curves) quantify EC₅₀ values for ADA-induced GABA/glutamate release. Bootstrapping analysis (≥1000 iterations) minimizes bias from outlier data points in slice electrophysiology experiments .
Q. How can computational modeling predict ADA’s interactions with NMDA receptor subunits?
Homology modeling of GluN1/GluN2B subunits, combined with molecular dynamics simulations, identifies ADA’s binding pockets. Free energy perturbation (FEP) calculations assess the thermodynamic impact of ADA’s carboxylate groups on receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
